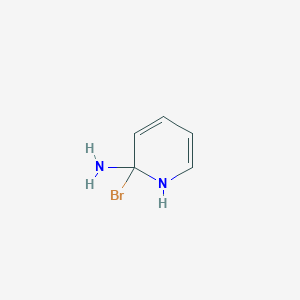

2-Amino-2-bromopyridine

CAS No.:

Cat. No.: VC18847095

Molecular Formula: C5H7BrN2

Molecular Weight: 175.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrN2 |

|---|---|

| Molecular Weight | 175.03 g/mol |

| IUPAC Name | 2-bromo-1H-pyridin-2-amine |

| Standard InChI | InChI=1S/C5H7BrN2/c6-5(7)3-1-2-4-8-5/h1-4,8H,7H2 |

| Standard InChI Key | PZFDERGEFPLQDC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(NC=C1)(N)Br |

Introduction

Synthetic Methodologies and Challenges

Synthesizing 2-amino-2-bromopyridine poses unique regioselective challenges due to competing bromination at other pyridine positions. Existing protocols for related bromopyridines offer insights into potential pathways:

Diazotization-Bromination Approach

The Craig process, originally developed for 2-bromopyridine synthesis, involves diazotization of 2-aminopyridine with hydrobromic acid (HBr) and bromine (Br₂) . Adapting this method for 2-amino-2-bromopyridine would require stringent control over reaction conditions to prevent over-bromination. Key modifications include:

-

Reagents: HBr (48% aqueous), Br₂, H₂SO₄ (to enhance acidity and reduce HBr consumption) .

-

Molar Ratios: HBr:2-aminopyridine (1:1–3.5:1); H₂SO₄:HBr (2:8–8:2) .

-

Temperature: Maintained at -10°C to 0°C to suppress side reactions .

A hypothetical reaction sequence might proceed as:

-

Protonation: 2-Aminopyridine reacts with HBr to form a hydrobromide salt.

-

Bromination: Br₂ addition yields a perbromide intermediate.

-

Diazotization: Sodium nitrite (NaNO₂) in HCl generates a diazonium salt.

-

Neutralization: NaOH liberates 2-amino-2-bromopyridine.

Direct Bromination of 2-Aminopyridine

Alternative routes involve electrophilic aromatic substitution (EAS) using brominating agents like N-bromosuccinimide (NBS). Theoretical studies suggest that the amino group’s strong activating effect would direct bromine to the para (4-) or meta (3-) positions rather than the ortho (2-) position, necessitating protective strategies . For example:

-

Amino Protection: Acetylation of -NH₂ to reduce its directing effect.

-

Directed Bromination: Use of Lewis acids (e.g., FeBr₃) to steer Br⁺ to the 2-position.

No successful implementations of this approach have been documented, underscoring the synthetic complexity .

Spectroscopic Characterization

Limited experimental data exist, but inferred spectral profiles include:

-

¹H NMR (DMSO-d₆): δ 6.20 (s, 2H, NH₂), 6.64–6.66 (dd, 1H, J = 8 Hz, H-3), 7.78–7.79 (d, 1H, H-5) .

-

¹³C NMR: Predicted signals at ~155 ppm (C-2, Br-substituted), ~140 ppm (C-6, NH₂-substituted) .

Pharmacological Relevance

2-Aminopyridine derivatives are prominent in NOS inhibition, a therapeutic target for neurodegenerative diseases . While 2-amino-2-bromopyridine itself remains unexplored, structural analogs demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume